molecular formula C18H28N2O3 B6640462 4-(hydroxymethyl)-N-[3-(4-methoxyphenyl)butyl]piperidine-1-carboxamide

4-(hydroxymethyl)-N-[3-(4-methoxyphenyl)butyl]piperidine-1-carboxamide

Cat. No. B6640462
M. Wt: 320.4 g/mol
InChI Key: MIGWPVRZCBIFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(hydroxymethyl)-N-[3-(4-methoxyphenyl)butyl]piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. It is commonly known as JNJ-42165279 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

JNJ-42165279 acts as a selective antagonist of the alpha-3 subunit of the glycine receptor. This receptor is involved in the regulation of pain perception and anxiety. By blocking the activity of this receptor, JNJ-42165279 reduces pain and anxiety levels. It also modulates the activity of the endocannabinoid system by increasing the levels of endocannabinoids like anandamide.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to have a range of biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines like IL-1β and TNF-α, which are involved in the development of chronic pain and inflammation. It also reduces the levels of stress hormones like cortisol, which are associated with anxiety and depression. JNJ-42165279 has been shown to improve the quality of sleep and reduce the severity of pain and anxiety symptoms.

Advantages and Limitations for Lab Experiments

One of the advantages of JNJ-42165279 is its high selectivity for the alpha-3 subunit of the glycine receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one of the limitations of JNJ-42165279 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of JNJ-42165279. One area of research is the potential use of JNJ-42165279 in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to treat. Another area of research is the potential use of JNJ-42165279 in the treatment of anxiety disorders and depression, which are common mental health conditions. Additionally, further research is needed to understand the long-term effects of JNJ-42165279 on the endocannabinoid system and its potential use in combination with other drugs.

Synthesis Methods

The synthesis of 4-(hydroxymethyl)-N-[3-(4-methoxyphenyl)butyl]piperidine-1-carboxamide involves the reaction of 4-methoxyphenylbutyric acid with 1,2,3,6-tetrahydro-4-piperidone in the presence of a base like potassium carbonate. The resulting product is then treated with formaldehyde to obtain the final compound. This synthesis method has been optimized to produce high yields of pure JNJ-42165279.

Scientific Research Applications

JNJ-42165279 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety disorders, and depression. In addition, JNJ-42165279 has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in pain perception and anxiety.

properties

IUPAC Name

4-(hydroxymethyl)-N-[3-(4-methoxyphenyl)butyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-14(16-3-5-17(23-2)6-4-16)7-10-19-18(22)20-11-8-15(13-21)9-12-20/h3-6,14-15,21H,7-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGWPVRZCBIFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)N1CCC(CC1)CO)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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